2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid
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Overview
Description
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid is a fluorinated organic compound with the molecular formula C9H5F5O3. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can modulate various biochemical pathways, depending on its structure and functional groups. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
- 2,2-Difluoro-2-[4-(trifluoromethyl)phenoxy]acetic acid
- 2,2-Difluoro-2-[2-(trifluoromethyl)phenoxy]acetic acid
- 2,2-Difluoro-2-[3-(difluoromethyl)phenoxy]acetic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring. This positioning influences its chemical reactivity, stability, and interactions with other molecules. The presence of both difluoro and trifluoromethyl groups further enhances its distinct properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)5-2-1-3-6(4-5)17-9(13,14)7(15)16/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMHHADPMHRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)O)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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